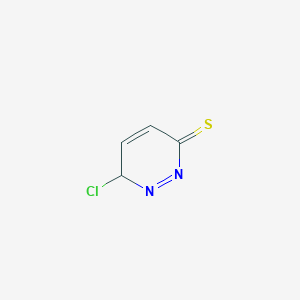

3-chloro-3H-pyridazine-6-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3ClN2S |

|---|---|

Molecular Weight |

146.60 g/mol |

IUPAC Name |

3-chloro-3H-pyridazine-6-thione |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-3H |

InChI Key |

CVFXYNBOTZMUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)N=NC1Cl |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Strategies of 3 Chloro 3h Pyridazine 6 Thione

Reactions Involving the Thione Moiety

The thione group in 3-chloro-3H-pyridazine-6-thione is a reactive handle that can undergo a variety of chemical transformations. The presence of the sulfur atom allows for reactions such as alkylation, acylation, and oxidation, providing pathways to a diverse range of derivatives.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thione moiety is nucleophilic and readily undergoes S-alkylation with electrophilic reagents. For instance, the reaction of a pyridazinethione derivative with chloroacetic acid in the presence of a base leads to the formation of a pyridazino[3,4-b] researchgate.netnih.govthiazin-6(7H)-one. This transformation proceeds via the initial S-alkylation of the thione. researchgate.net

While specific examples of S-acylation for this compound are not extensively detailed in the surveyed literature, this reaction is a common transformation for thiones and is expected to proceed under standard acylation conditions using reagents like acyl chlorides or anhydrides.

Table 1: S-Alkylation of Pyridazinethione Derivatives

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde, anhydrous sodium acetate (B1210297) | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] researchgate.netnih.govthiazin-6(7H)-one | Acetic acid/acetic anhydride | researchgate.net |

Oxidation Reactions to Disulfides and Other Sulfur Species

Nucleophilic Additions at the Thione Carbon

The carbon atom of the thione group (C=S) is electrophilic and can be attacked by nucleophiles. However, detailed research findings on nucleophilic additions specifically at the thione carbon of this compound are not prominently featured in the available scientific literature.

Transformations at the Chloro Substituent

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is susceptible to substitution by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions, making it a key site for molecular diversification.

Nucleophilic Aromatic Substitution Reactions

The chloro substituent on the electron-deficient pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. Analogous systems, such as other chloropyridazines and related chloro-heterocycles, readily undergo substitution with amines, alkoxides, and thiolates. For instance, the reaction of 2-chloro-3-cyanopyridines with sulfur nucleophiles like thiourea (B124793) leads to the formation of the corresponding pyridinethiones. nih.gov This indicates the facility of displacing a chloro substituent in such heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group in this compound serves as a handle for such transformations, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent. While specific examples with this compound are not detailed in the searched literature, the Suzuki-Miyaura coupling of other chloropyridines and related heteroaryl chlorides is a well-established method for the formation of biaryl compounds. nih.govresearchgate.netlibretexts.orguwindsor.ca

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene. General protocols for the Heck reaction of aryl chlorides are widely reported and are expected to be applicable to this compound. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. Copper-free Sonogashira couplings have been developed for various aryl halides and are a viable strategy for the alkynylation of the pyridazine core. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netsoton.ac.uk

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with the aryl chloride. This method has been applied to structurally similar compounds like 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, suggesting its potential applicability to the target molecule. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine. It is a widely used reaction for the amination of various aryl and heteroaryl chlorides. wikipedia.orgresearchgate.net

While the general applicability of these palladium-catalyzed reactions to chloro-pyridazines is well-documented, specific examples and optimized conditions for this compound are not extensively reported in the surveyed literature.

Ring Functionalization and Diversification of the Pyridazine Core

Electrophilic Aromatic Substitution

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. Such reactions are generally difficult to achieve on pyridazine and its derivatives without the presence of strong electron-donating groups on the ring.

There is no specific information available in the current body of scientific literature detailing successful electrophilic aromatic substitution reactions directly on the pyridazine ring of this compound or its tautomer, 6-chloro-3-mercaptopyridazine. General principles of reactivity for azines suggest that such reactions would be exceptionally challenging due to the combined electron-withdrawing effects of the chloro-substituent and the diazine nature of the ring.

Directed Lithiation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position.

While the lithiation of various pyridazine derivatives has been reported, there are no specific studies or examples documenting the directed lithiation of this compound. The presence of the thione/thiol group could potentially act as a directing group; however, its acidity would likely lead to deprotonation at the sulfur or nitrogen atom by organolithium reagents, complicating any intended C-H activation on the ring. Research on other substituted pyridazines has shown that regioselectivity can be achieved, but these examples are not directly transferable to the thione .

Construction of Fused and Bridged Heterocyclic Systems from this compound

The synthesis of fused pyridazine systems is a well-established area of heterocyclic chemistry. However, the specific use of this compound as a direct precursor is not well-documented. Syntheses of related structures typically employ more reactive starting materials such as 3,6-dichloropyridazine (B152260) or aminopyridazines.

Synthesis of Tricyclic Pyridazine Derivatives

There is a lack of specific examples in the literature for the synthesis of tricyclic pyridazine derivatives starting directly from this compound. The construction of such systems often involves multi-step sequences starting from different pyridazine precursors.

Formation of Imidazo-, Triazolo-, and Tetrazolo-Pyridazine Derivatives

The synthesis of fused azole-pyridazine systems is of significant interest due to their pharmacological activities.

Imidazo[1,2-b]pyridazines: The common route to this scaffold involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone or its equivalent. For instance, 6-chloroimidazo[1,2-b]pyridazine (B1266833) is typically synthesized from 3-amino-6-chloropyridazine. google.com

iau.irnih.govnih.govTriazolo[4,3-b]pyridazines: These are often prepared from the corresponding hydrazinopyridazine, which can be obtained from a chloropyridazine. For example, the reaction of 3,6-dichloropyridazine with hydrazine (B178648) hydrate (B1144303) followed by cyclization with various reagents is a common strategy. nih.govnih.govarkat-usa.org

Tetrazolo[1,5-b]pyridazines: The synthesis of this ring system generally proceeds via diazotization of a hydrazinopyridazine. The precursor, 6-chloro-3-hydrazinopyridazine, is readily prepared from 3,6-dichloropyridazine. iau.ir

While these fused systems containing a chloro-substituent are known, the direct conversion of the thione group in this compound to the necessary amine or hydrazine functionality for these cyclizations is not explicitly detailed as a common synthetic route.

Ring Transformations and Rearrangements Involving the Pyridazine Thione Skeleton

Ring transformation reactions can be a valuable method for generating novel heterocyclic structures. Some studies have reported ring transformations of more complex, condensed pyridazine thione derivatives. For example, condensed iau.irnih.govnih.govtriazolo[4,3-b]pyridazine-6(5H)-one-3(2H)-thiones have been shown to undergo ring transformations when treated with dialkyl acetylenedicarboxylates. researchgate.net However, there are no specific reports on such rearrangements for the simpler this compound skeleton.

Mechanistic Investigations and Reaction Pathway Elucidation for 3 Chloro 3h Pyridazine 6 Thione Transformations

Elucidation of Nucleophilic Displacement Mechanisms at C-3 and C-6 Positions

The pyridazine (B1198779) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms adjacent to the nitrogen atoms. In 3-chloro-3H-pyridazine-6-thione, the C-3 and C-6 positions are activated towards nucleophilic attack. The chlorine atom at the C-3 position is a good leaving group, making this site susceptible to displacement by various nucleophiles.

Studies on related 3,6-disubstituted pyridazines have shown that the regioselectivity of nucleophilic attack is influenced by the nature of the substituents and the nucleophile. For instance, in 3,6-dichloropyridazine (B152260), selective monosubstitution can be achieved, and the position of the second substitution depends on the electronic nature of the first substituent and the reaction conditions. jofamericanscience.org The reaction of 3,6-dichloropyridazine with various nucleophiles such as amines, thiols, and alkoxides proceeds via a Meisenheimer-type intermediate. jofamericanscience.orgresearchgate.net

For this compound, the thione/thiol group at the C-6 position significantly influences the reactivity of the C-3 position. The electron-donating nature of the thiol form (6-mercaptopyridazin-3-one) would be expected to decrease the electrophilicity of the pyridazine ring compared to a simple alkyl or aryl substituent. Conversely, the thione form, with its polarized C=S bond, can influence the electron distribution within the ring.

Computational studies on chlorodiazines and chloropyridines have highlighted the importance of considering the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 to predict the sites of nucleophilic attack. wuxiapptec.com For 3-chloropyridazine (B74176), the LUMO+1 has a significant lobe on the C-3 carbon, indicating its susceptibility to nucleophilic attack. wuxiapptec.com A similar analysis for this compound would be crucial for a precise understanding of its reactivity.

The general mechanism for nucleophilic displacement at the C-3 position is expected to follow the classical SNAr pathway:

Addition of the nucleophile: The nucleophile attacks the electron-deficient C-3 carbon, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the pyridazine ring is restored.

The reactivity at the C-6 position, which bears the thione group, is different. While the thione group itself can be a target for nucleophiles, displacement of the entire group is less common than S-alkylation or S-acylation reactions when the compound is in its thiol tautomeric form (see section 4.2).

Detailed Studies of Thione-Thiol Tautomerism and its Influence on Reactivity

A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thione form (this compound) and the thiol form (6-chloro-3-mercaptopyridazine). This tautomerism profoundly influences the compound's reactivity and spectroscopic properties.

The position of the thione-thiol equilibrium is sensitive to various factors, including the solvent, temperature, and pH. In general, polar solvents and self-association tend to favor the thione form, while nonpolar solvents can shift the equilibrium towards the thiol form. cdnsciencepub.comcdnsciencepub.com Spectroscopic methods, such as UV-Vis and NMR, are instrumental in studying this equilibrium. For many heterocyclic thiones, the thione tautomer is the predominant species in solution. nih.gov

The two tautomers exhibit distinct reactivity profiles:

Thione Form (Amide-like): The thione form possesses a reactive C=S double bond and an acidic N-H proton. It can undergo reactions at the sulfur atom (e.g., alkylation, oxidation to disulfides) and at the nitrogen atom.

Thiol Form (Enol-like): The thiol form features a nucleophilic thiol group (-SH) which can readily participate in S-alkylation, S-acylation, and oxidation reactions to form disulfides. jocpr.com The aromaticity of the pyridazine ring is more pronounced in this form.

The influence of the chloro substituent at the C-3 position on the tautomeric equilibrium is an important consideration. Electron-withdrawing groups can affect the acidity of the N-H and S-H protons, thereby shifting the equilibrium.

Table 1: Tautomeric Preferences in Pyridazine and Related Heterocyclic Thiones

| Compound | Predominant Tautomer | Method of Determination | Reference |

| 2-Mercaptopyridine | Thione (Pyridine-2-thione) | Spectroscopic and Computational | acs.org |

| 4-Mercaptopyridine | Thione (Pyridine-4-thione) | Spectroscopic | cdnsciencepub.com |

| 2-Mercaptopyrimidine | Thione (Pyrimidine-2-thione) | Spectroscopic | cdnsciencepub.com |

| 1,2,4-Triazole-3-thione | Thione | Computational (B3LYP/6-31G(d,p)) | nih.gov |

| 6-(2-pyrrolyl)pyridazin-3-thione | Shift towards thiol form | Spectroscopic | jofamericanscience.org |

The data in Table 1, derived from studies on related heterocyclic systems, suggests that the thione form is generally more stable. However, substituents can influence this preference. The pyrrolyl group at C-6 in 6-(2-pyrrolyl)pyridazin-3-thione, for instance, shifts the equilibrium towards the thiol form due to its electron-donating character. jofamericanscience.org

Mechanisms of Pericyclic Reactions and Electrocyclizations in Pyridazine Thione Systems

The pyridazine ring system, particularly when appropriately substituted, can participate in pericyclic reactions, including cycloadditions and electrocyclizations. These reactions provide powerful tools for the synthesis of more complex heterocyclic frameworks.

Diels-Alder and aza-Diels-Alder Reactions: Pyridazines can act as either dienes or dienophiles in Diels-Alder reactions, depending on their substitution pattern and the nature of the reacting partner. Inverse electron-demand aza-Diels-Alder reactions, where the electron-deficient pyridazine acts as the diene, are particularly well-documented for related aza-heterocycles like 1,2,3-triazines. organic-chemistry.org The reaction of this compound with electron-rich dienophiles could potentially lead to the formation of fused heterocyclic systems, followed by subsequent rearrangements or eliminations.

Electrocyclizations: Electrocyclic ring-closing and ring-opening reactions are also plausible for pyridazine derivatives. For example, photolysis of pyridazine N-oxide has been shown to proceed through transient intermediates that undergo electrocyclic reactions. nih.gov The presence of the thione group and the chlorine atom in this compound could influence the feasibility and outcome of such reactions by altering the frontier molecular orbitals of the system. Computational studies are often employed to predict the activation barriers and stereochemical outcomes of these concerted reactions. ucdavis.edu

While specific examples of pericyclic reactions involving this compound are not extensively reported in the literature, the general principles of pericyclic reaction theory suggest that this compound could be a versatile substrate for such transformations under appropriate thermal or photochemical conditions.

Role of Intermediates in Complex Ring Transformations

The reactions of pyridazine derivatives can often proceed through complex pathways involving the formation and subsequent transformation of various intermediates. These intermediates can be short-lived and difficult to detect, but their existence is often inferred from the final products and supported by trapping experiments or computational studies.

Ring-Opening and Ring-Contraction Reactions: Pyridazine rings can undergo ring-opening reactions when treated with strong nucleophiles, leading to open-chain intermediates that can then re-cyclize to form different heterocyclic systems. For example, treatment of certain halogenopyridazines with potassium amide in liquid ammonia (B1221849) can lead to ring contractions to form pyrazoles or ring transformations to other heterocycles. wur.nlresearchgate.net The reaction of 4-amino-3,6-dihalogenopyridazines with potassium amide results in a ring contraction to form a 3-(cyanomethyl)-1,2,4-triazole. wur.nl

In the case of this compound, the presence of multiple reactive sites could lead to complex transformations. For instance, a nucleophilic attack could initiate a sequence of events involving ring-opening of the pyridazine core, followed by recyclization involving the thione/thiol group, potentially leading to thiazole (B1198619) or thiadiazole derivatives.

Photochemical Rearrangements: As mentioned earlier, photochemical excitation can lead to the formation of high-energy intermediates. The photolysis of pyridazine N-oxide proceeds via an oxaziridine (B8769555) intermediate which then rearranges. nih.gov It is conceivable that UV irradiation of this compound could lead to valence isomers or other transient species that could be trapped or rearrange to more stable products.

The elucidation of the exact nature of these intermediates often requires a combination of advanced spectroscopic techniques (e.g., time-resolved spectroscopy) and theoretical calculations to map out the potential energy surfaces of the reactions.

Computational Chemistry Approaches in Understanding 3 Chloro 3h Pyridazine 6 Thione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-3H-pyridazine-6-thione, these methods can predict its geometry, stability, and electronic distribution, offering a lens into its reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By applying DFT, the optimal three-dimensional arrangement of atoms in this compound can be determined, corresponding to its most stable conformation. These calculations can also reveal the bond lengths, bond angles, and dihedral angles that define its molecular architecture. The stability of the "3H" tautomer can be compared with other possible tautomers, such as 6-chloro-2H-pyridazine-3-thione, by calculating their relative energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form.

A hypothetical DFT study on this compound would likely involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately account for electron correlation and polarization effects. The results would provide a clear picture of the molecule's shape and the electronic influence of the chlorine and thione substituents on the pyridazine (B1198779) ring.

Molecular Orbital Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, a molecular orbital analysis would map the distribution of these orbitals across the molecule. It is anticipated that the HOMO would have significant contributions from the sulfur atom of the thione group and the nitrogen atoms of the pyridazine ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbon-chlorine bond and the pyridazine ring, suggesting these areas are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

| Reactivity Index | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These indices provide a quantitative measure of the molecule's reactivity, allowing for predictions of its behavior in chemical reactions.

Simulation of Reaction Pathways and Transition States

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Free Energy Profiles for Synthetic Transformations

By simulating the reaction pathway of a synthetic transformation, such as a nucleophilic substitution at the chlorine-bearing carbon, a free energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barriers (activation energies) determines the rate of the reaction. For the synthesis of derivatives of this compound, these profiles can help in understanding the feasibility of a proposed synthetic route and in optimizing reaction conditions.

Computational Prediction of Reaction Selectivity

In cases where a reaction can lead to multiple products, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity). For this compound, which has multiple potentially reactive sites, predicting where a reagent will preferentially attack is crucial. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway, leading to the major product, can be identified. For instance, in a reaction with a nucleophile, calculations could determine whether substitution occurs at the chlorinated carbon or if the nucleophile attacks another part of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time.

MD simulations of this compound would involve placing the molecule in a simulation box with solvent molecules or other molecules of the same kind. By solving Newton's equations of motion for all atoms in the system, the simulation tracks the trajectory of each atom over time. This allows for the study of:

Conformational Analysis: The flexibility of the pyridazine ring and the rotation of substituents can be observed, revealing the accessible conformations and their relative populations.

Intermolecular Interactions: The simulation can show how molecules of this compound interact with each other and with solvent molecules. This includes identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern its bulk properties.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity. acs.orgontosight.ai This approach is predicated on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, QSRR seeks to build predictive models that can estimate the reactivity of new or untested compounds. acs.orgnih.gov

The development of a robust QSRR model is a multi-step process that involves the careful selection of a dataset of compounds, calculation of a wide array of molecular descriptors, and the application of statistical methods to create and validate a predictive equation. nih.gov For a compound like this compound and its derivatives, a QSRR study would aim to understand how structural modifications influence a specific measure of reactivity, such as reaction rates or equilibrium constants.

The Role of Computational Descriptors

The foundation of any QSRR model is the set of molecular descriptors used to represent the chemical structures. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For a theoretical QSRR study on this compound and its analogs, a diverse range of descriptors would be calculated. These are typically categorized as follows:

Constitutional Descriptors (1D): These are the most basic descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms (e.g., carbon, nitrogen, sulfur), number of bonds, and number of rings.

Topological Descriptors (2D): These descriptors quantify molecular shape, size, and branching by considering the atomic connectivity within the 2D representation of the molecule. researchgate.net Examples include connectivity indices (like the Randić index) and Wiener index, which reflect the degree of branching and compactness. researchgate.net

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. They include descriptors like molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges would be critical for modeling reactivity.

An illustrative set of computational descriptors that could be used in a QSRR study for a hypothetical series of pyridazine-6-thione derivatives is presented below.

| Compound | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | 162.62 | 1.25 | 3.45 | -6.89 | -1.54 |

| 3-fluoro-3H-pyridazine-6-thione | 146.16 | 0.98 | 3.62 | -7.01 | -1.48 |

| 3-bromo-3H-pyridazine-6-thione | 207.07 | 1.52 | 3.38 | -6.85 | -1.59 |

| 3-methyl-3H-pyridazine-6-thione | 142.20 | 1.10 | 3.15 | -6.75 | -1.65 |

| 3-nitro-3H-pyridazine-6-thione | 173.16 | 0.85 | 4.50 | -7.25 | -2.10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Building the QSRR Model

Once descriptors are calculated for a series of compounds with known reactivity data, statistical methods are employed to build the QSRR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between a dependent variable (reactivity) and one or more independent variables (the molecular descriptors). researchgate.netnih.gov

The goal is to generate an equation of the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Reactivity' is the property to be predicted, D₁, D₂, ... Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ... cₙ are the regression coefficients determined by the statistical analysis.

For instance, a hypothetical QSRR model for the nucleophilic substitution reactivity at the C3 position of the pyridazine ring might be developed. The reactivity (log k) could be correlated with descriptors representing electronic and steric effects.

| Compound | Experimental Reactivity (log k) | Predicted Reactivity (log k) | Residual |

| This compound | -2.50 | -2.55 | 0.05 |

| 3-fluoro-3H-pyridazine-6-thione | -3.10 | -3.05 | -0.05 |

| 3-bromo-3H-pyridazine-6-thione | -2.15 | -2.12 | -0.03 |

| 3-methyl-3H-pyridazine-6-thione | -4.20 | -4.25 | 0.05 |

| 3-nitro-3H-pyridazine-6-thione | -1.50 | -1.48 | -0.02 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A hypothetical MLR equation derived from such a study could look like this:

log k = -1.2 + 0.5 * (LUMO Energy) - 0.01 * (Molecular Weight) + 0.3 * (Dipole Moment)

This equation would suggest that lower LUMO energy, lower molecular weight, and a higher dipole moment favor higher reactivity in this specific reaction. The model's quality and predictive power are assessed using various statistical parameters such as the coefficient of determination (R²), the standard error of the estimate, and through internal and external validation procedures to ensure it is not a result of chance correlation. mdpi.com Such validated QSRR models can then be used to predict the reactivity of newly designed compounds, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties. acs.org

Structure Reactivity Relationships in 3 Chloro 3h Pyridazine 6 Thione Derivatives

Impact of Substituent Effects on Reaction Kinetics and Thermodynamics

The introduction of substituents onto the pyridazine (B1198779) ring profoundly alters the electron distribution, thereby influencing the rates and equilibrium positions of chemical reactions. The electronic nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—modulates the reactivity of the entire molecule.

Quantitative structure-activity relationship (QSAR) studies on pyridazinone derivatives have demonstrated that electronegative groups often enhance biological activity, highlighting the importance of electronic effects. actascientific.com The influence of substituents can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. wikipedia.org

For instance, a comparison of the acid dissociation equilibriums of pyridinium (B92312) and pyridazenium ions reveals the impact of the additional nitrogen atom. The Hammett ρ value for the dissociation of pyridinium ions is 5.94, while for pyridazenium ions, it is 5.29. sciepub.com This indicates that the pyridazine system is less sensitive to the electronic effects of substituents compared to the pyridine (B92270) system. sciepub.com Similarly, Hammett plots for the average lone pair ionization potentials (IP) show a greater substituent effect in pyridines (ρ = 1.18) than in pyridazines (ρ = 0.38). sciepub.com

| Ionization Equilibrium | Hammett ρ Value | Interpretation |

| Pyridinium Ion Dissociation | 5.94 | More susceptible to substituent effects. |

| Pyridazenium Ion Dissociation | 5.29 | Less susceptible to substituent effects. |

| Pyridine Lone Pair Ionization | 1.18 | Higher substituent effect on IP. |

| Pyridazine Lone Pair Ionization | 0.38 | Lower substituent effect on IP. |

| Data sourced from Sanjeev & Jagannadham (2022). sciepub.com |

Thermodynamic studies on the hydrogenation of pyridine derivatives show that reaction enthalpies are influenced by the substitution pattern. researchgate.net For example, the presence of sterically demanding groups can alter the thermodynamics of the reaction. researchgate.net In the case of 6-chloropyridazine-3(2H)-thione, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the thione/thiol group and the susceptibility of the ring to nucleophilic attack. researchgate.net

Correlation of Electronic Properties with Reactivity Profiles

The inherent electronic properties of the pyridazine ring are a primary determinant of its reactivity. As a diazine, pyridazine is an electron-deficient heterocycle, which facilitates reactions such as nucleophilic aromatic substitution. nih.gov The two adjacent nitrogen atoms create a significant dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine), which influences its interactions and solubility. nih.gov

The reactivity of 6-chloropyridazine-3(2H)-thione is characterized by several key features:

Nucleophilic Substitution: The electron-withdrawing nature of both the pyridazine ring and the chlorine substituent at the 6-position makes this carbon highly electrophilic and susceptible to nucleophilic attack.

Reactivity of the Thione/Thiol Group: The sulfur atom is a soft nucleophile and can readily react with electrophiles. For example, it reacts with thiophenol in the presence of a base to form disulfide derivatives. researchgate.net

Cyclization Reactions: The bifunctional nature of the molecule (containing both an electrophilic carbon and a nucleophilic sulfur) makes it an excellent precursor for synthesizing fused heterocyclic systems. It readily undergoes condensation and cyclization with various reagents like hydrazines, amino acids, and anthranilic acid to form triazolo[4,3-b]pyridazines, imidazo[1,2-b]pyridazines, and pyridazino[6,1-b]quinazolines, respectively. researchgate.net

QSAR studies provide quantitative correlations between electronic descriptors and reactivity. In one study on pyridazinon-2-ylacetohydrazide derivatives, a QSAR equation was developed that links the IC50 value (a measure of inhibitory concentration) to the dipole moment and the solvent-accessible surface area (SASA), demonstrating the direct influence of these electronic and steric parameters on biological activity. researchgate.net

| Compound Derivative Class | Key Electronic Descriptors | Correlated Activity/Property |

| Pyridazin-3-one derivatives | Electronegativity of substituents | PDE4 Inhibition actascientific.com |

| Pyridazinon-2-ylacetohydrazide derivatives | Dipole moment, SASA | Acetylcholinesterase Inhibition researchgate.net |

| Substituted Pyridazines | Ionization Potential (IP) | Acidity (pKaH) sciepub.com |

These studies underscore that a higher dipole moment and specific surface characteristics can significantly impact the molecule's interactions and, consequently, its reactivity profile.

Steric Hindrance and Conformational Effects on Chemical Transformations

Beyond electronic effects, the three-dimensional arrangement of atoms plays a critical role in dictating reaction outcomes. Steric hindrance, which arises from the spatial repulsion between bulky groups, can impede the approach of a reactant to the reaction center, thereby slowing down or preventing a reaction. acs.orgnih.gov

In the context of pyridazine derivatives, bulky substituents adjacent to a reaction site can influence regioselectivity. For nucleophilic substitution reactions on substituted pyridines, bulky 3-substituents have been shown to direct incoming nucleophiles towards the 6-position. sciepub.com While specific kinetic data on 3-chloro-3H-pyridazine-6-thione is scarce, the principles of steric hindrance observed in related heterocyclic systems are applicable. For example, reactions at the nitrogen or sulfur atoms can be influenced by the size of substituents on neighboring carbon atoms.

Conformational analysis reveals the most stable spatial arrangements of a molecule. The pyridazine ring and its derivatives can adopt different conformations, and the preferred conformation can impact reactivity. The solid-state conformational analysis of related halogenated pyrans shows that intra-annular torsion angles can deviate due to repulsion between axial substituents, and this deviation increases with the size of the halogen. beilstein-journals.org For flexible pyridazine derivatives, the equilibrium between different conformers can determine which functional groups are accessible for a reaction. For example, the reaction of 6-chloropyridazine-3(2H)-thione with phenylalanine leads to the formation of an imidazo[1,2-b]pyridazine (B131497) derivative, a transformation that depends on the specific spatial orientation of the reacting moieties. researchgate.net The formation of different products under various conditions can often be attributed to the interplay between kinetic and thermodynamic control, which is heavily influenced by steric and conformational factors. nih.gov

Advanced Characterization Techniques for 3 Chloro 3h Pyridazine 6 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-chloro-3H-pyridazine-6-thione derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for detailed structural assignment.

In ¹H NMR spectra of pyridazine (B1198779) derivatives, the protons on the heterocyclic ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in a derivative like 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione, the single proton on the pyridazine ring is observed as a singlet at approximately 6.82 ppm. nih.gov Protons of substituent groups, such as phenyl or methyl groups, and exchangeable protons like those in N-H groups, also provide characteristic signals that help piece together the final structure. nih.govmdpi.com For example, N-H protons often appear as broad singlets that can be confirmed by D₂O exchange experiments. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the pyridazine ring and the thiocarbonyl group (C=S) have characteristic chemical shifts. The C=S carbon in thione derivatives is typically found significantly downfield. For example, in a pyrazolo[3,4-d]pyrimidine-6-thione derivative, the C=S carbon appears at 189.1 ppm. nih.gov The signals for carbons attached to electronegative atoms like chlorine or nitrogen are also found in predictable regions, aiding in the complete assignment of the molecule's structure. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazine Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity / Remarks | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | ¹H | 6.82 | s (1H, pyridazine-H) | nih.gov |

| ¹H | 4.45 | s (1H, NH, D₂O exchangeable) | nih.gov | |

| 3-chloro-6-methoxypyridazine (B157567) | ¹H / ¹³C | - | Good agreement between computed and experimental shifts | nih.gov |

| 2-(3-(4-chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetamide | ¹³C | 170.00, 191.30 | C=O, other carbons | mdpi.com |

| 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | ¹³C | 189.1 | C=S | nih.gov |

Note: 's' denotes singlet. Data is illustrative of the types of structural information obtained for derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of molecules, with specific bonds exhibiting characteristic absorption or scattering frequencies.

The IR spectrum of a pyridazinethione derivative provides direct evidence for the presence of the thione group. A key observation is the appearance of a strong band corresponding to the C=S stretching vibration, typically in the range of 1228-1287 cm⁻¹. nih.govnih.gov This, coupled with the absence of a strong C=O stretching band (around 1700 cm⁻¹), confirms the successful thionation of a pyridazinone precursor. nih.gov Other important vibrations include N-H stretching, which appears as a broad band usually above 3100 cm⁻¹, and C-H stretching from aromatic and alkyl groups. nih.govnih.gov

FT-Raman spectroscopy provides complementary information. Studies on related molecules like 3-chloro-6-methoxypyridazine and 3,6-dichloropyridazine (B152260) have utilized both IR and Raman spectroscopy to perform a complete vibrational analysis, often supported by theoretical calculations (DFT) to assign the observed bands to specific molecular motions. nih.govresearchgate.net The vibrations of the pyridazine ring and the C-Cl bond also give rise to characteristic bands that confirm the integrity of the core structure. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Pyridazine Derivatives

| Compound | Functional Group | IR Frequency (ν, cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | C=S | 1228 | - | nih.gov |

| N-H | 3150 | - | nih.gov | |

| 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | C=S | 1287 | - | nih.gov |

| N-H / NH₂ | 3397, 3311, 3200 | - | nih.gov | |

| 3,6-dichloropyridazine | Ring, C-Cl modes | Various | Various | researchgate.netresearchgate.net |

| 3-chloro-6-methoxypyridazine | Full Spectrum | 4000-400 | 3500-50 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound derivatives and to gain insight into their structure through analysis of fragmentation patterns.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) reveals the compound's molecular weight. For chlorine-containing compounds, a characteristic isotopic pattern is observed for the molecular ion, with a second peak (M⁺+2) appearing with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. nih.gov For instance, the mass spectrum of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine shows a molecular ion at m/z 330 (M⁺) and a significant M⁺+2 peak at m/z 332. nih.gov

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a fingerprint of the molecule. Analyzing these fragments helps to confirm the connectivity of atoms and the identity of substituent groups. The fragmentation of pyridazine derivatives often involves cleavage of side chains or rupture of the heterocyclic ring, with the observed fragments corroborating the structure determined by NMR and IR spectroscopy. nih.govnih.gov

Table 3: Mass Spectrometry Data (m/z) for Pyridazine Derivatives

| Compound | Ionization Method | Molecular Ion (M⁺) [m/z] | Key Fragments / Remarks | Reference |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | MS (EI) | 330 | M⁺+2 at 332, M⁺+4 at 334, confirming two Cl atoms | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | MS (EI) | 326 | M⁺+2 at 328 | nih.gov |

| 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | MS | 319 | Corresponds to C₁₇H₁₃N₅S | nih.gov |

| 5-Amino-2-((3-(4-chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)methylene)... | MS | 527 | Corresponds to C₂₇H₂₂ClN₇O₃ | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of 3-chloro-pyridazine, crystallographic analysis confirms the planarity of the pyridazine ring and reveals the orientation of its substituents. nih.govresearchgate.net For example, the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine showed that the 3-chloro-6-hydrazinylpyridazine unit is nearly planar. researchgate.net

The analysis also reveals intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. In the structure of 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, molecules form inversion dimers through N—H⋯N hydrogen bonds, and the crystal structure is further stabilized by π–π interactions between pyridazine rings. nih.gov Such detailed structural knowledge is invaluable for understanding the molecule's physical properties and potential intermolecular interactions.

Table 4: Selected X-ray Crystallographic Data for a 3-Chloropyridazine (B74176) Derivative

| Parameter | Value for 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | Reference |

| Formula | C₇H₉ClN₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Dimensions | a = 20.6635 Å, b = 7.8202 Å, c = 11.3266 Å, β = 94.140° | researchgate.net |

| Key Feature | Molecules linked into non-planar dimers via N—H⋯N hydrogen bonds | researchgate.net |

| Dihedral Angle | 4.66° between the pyridazine unit and the propan-2-ylidene group | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and can be extended to include sulfur (S) and halogens like chlorine (Cl).

For novel pyridazine-thione derivatives, the experimentally determined percentages of these elements are compared against the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence that the correct compound has been synthesized with a high degree of purity. For example, in the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, the calculated percentages for C, H, Cl, and N were compared with the experimental results to validate the product's composition. nih.gov This technique serves as a crucial final check on the identity and purity of the target molecule, complementing the structural data obtained from spectroscopic methods.

Table 5: Elemental Analysis Data for a Pyridazine Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

| 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govliberty.eduthiazin-6(7H)-one | C₂₇H₂₁ClN₄O₃S | C | 62.73 | 62.45 | nih.gov |

| H | 4.09 | 3.79 | nih.gov | ||

| N | 10.84 | 10.61 | nih.gov | ||

| S | 6.20 | 5.88 | nih.gov | ||

| Cl | 6.86 | 6.57 | nih.gov | ||

| 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | C₁₇H₁₃N₅S | C | 63.93 | 63.74 | nih.gov |

| H | 4.10 | 4.22 | nih.gov | ||

| N | 21.93 | 22.04 | nih.gov | ||

| S | 10.04 | 10.00 | nih.gov |

Synthetic Applications and Research Utility of 3 Chloro 3h Pyridazine 6 Thione in Chemical Science

Precursor Role in the Synthesis of Diverse Heterocyclic Compound Libraries

The inherent reactivity of 3-chloro-3H-pyridazine-6-thione allows for its elaboration into a wide array of fused and substituted heterocyclic systems. The chlorine atom at the 3-position is a prime site for nucleophilic displacement, while the thione/thiol group at the 6-position can participate in cyclization and other functional group transformations. This dual reactivity has been extensively exploited to build libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

A key strategy involves the reaction of this compound with binucleophiles, leading to the formation of fused ring systems. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazinyl-pyridazinethione, a key intermediate for the synthesis of triazolopyridazines. Further reaction with agents like carbon disulphide can yield fused triazine derivatives.

The versatility of this precursor is further demonstrated in the synthesis of more complex polycyclic systems. For example, starting from 6-chloropyridazin-3(2H)-thione, tricyclic systems such as pyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thiones, and 1,2,4-benzotriazino-pyridazinethiones have been successfully synthesized. mdpi.com These reactions typically involve sequential nucleophilic substitution and cyclization steps, showcasing the compound's utility as a scaffold for building molecular complexity.

The following table summarizes the synthesis of various heterocyclic systems starting from pyridazinethione derivatives, which highlights the potential of this compound as a precursor.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde, anhydrous sodium acetate (B1210297) | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one | 50 | mdpi.com |

| 6-chloro-3(2H)-pyridazinone | Hydrazine hydrate | 6-hydrazinyl-3(2H)-pyridazinone | - | nih.gov |

| 3,6-dichloropyridazine (B152260) | 5-(3-methyl-phenyl)tetrazole, pyridine (B92270) | 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | - | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one | Paraformaldehyde, thionyl chloride | 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one | - | nih.gov |

| 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | Phosphorus oxychloride, dimethylformamide | 3-chloro-6-(2-hydroxyphenyl)pyridazine | 96 | google.com |

Contribution to the Expansion of Organic Reaction Scope

The study of this compound's reactivity has contributed to the expansion of the synthetic chemist's toolbox. The reactions of this compound and its derivatives have provided insights into the reactivity of the pyridazine (B1198779) ring and have enabled the development of new synthetic transformations.

One significant area is the exploration of nucleophilic substitution reactions at the C3 position. The chlorine atom can be displaced by a variety of nucleophiles, including amines, phenols, and thiols, providing access to a wide range of 3-substituted pyridazine-6-thiones. These reactions often proceed under mild conditions and with high yields, making them attractive for combinatorial chemistry and the generation of compound libraries. For example, the reaction of 6-phenyl-5-chloro-2H-pyridazin-3-one with N-aroyl-piperazines results in the formation of 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones through nucleophilic substitution of the chlorine atom. researchgate.net

Furthermore, the thione group offers a handle for a variety of transformations. It can be alkylated to form S-substituted pyridazines, which can then undergo further reactions. The thione can also participate in cycloaddition reactions, leading to the formation of novel spiro and fused heterocyclic systems. For instance, dihydropyridazinethiones have been reacted with benzhydrazide to afford 7H-spiro[ mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. mdpi.com

The palladium-catalyzed cross-coupling reactions of chloropyridazinone derivatives represent another significant expansion of reaction scope. These reactions allow for the introduction of various aryl and alkyl groups at the C3 position, providing a powerful tool for the synthesis of highly functionalized pyridazine derivatives. google.com

Utility in the Development of New Synthetic Methodologies

Research involving this compound has also spurred the development of new synthetic methodologies. The unique reactivity of this building block has necessitated the design of novel reaction sequences and conditions to achieve desired synthetic outcomes.

A notable example is the development of one-pot multicomponent reactions for the synthesis of complex pyridazine derivatives. For instance, the direct synthesis of 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one from a pyridazinethione derivative, chloroacetic acid, and an aldehyde in a single step highlights the potential for developing efficient and atom-economical synthetic routes. mdpi.com

The use of this compound and its analogs in the synthesis of fused heterocyclic systems has also led to the exploration of novel cyclization strategies. The thermal ring transformation of acylated tetrazoles in the presence of chloroazines to yield triazolo-annulated azines is a powerful methodology that has been applied to the synthesis of compounds like 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. nih.gov

Moreover, the synthesis of novel polycyclic uracil (B121893) derivatives through a sequence of palladium-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization showcases the development of multi-step synthetic pathways where pyridazine-like structures can be key intermediates. beilstein-journals.org These methodologies, often developed to address specific synthetic challenges posed by the reactivity of compounds like this compound, have broader applications in heterocyclic chemistry.

The following table provides examples of synthetic methodologies developed or utilized in the context of pyridazine chemistry.

| Methodology | Description | Starting Material Example | Product Example | Reference |

| One-pot multicomponent reaction | A reaction where multiple reactants are combined in a single pot to form a complex product, avoiding the isolation of intermediates. | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one | mdpi.com |

| Thermal ring transformation | A reaction involving the rearrangement of a heterocyclic ring system under thermal conditions to form a new heterocyclic structure. | 3,6-dichloropyridazine and 5-(3-methylphenyl)tetrazole | 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | nih.gov |

| Palladium-catalyzed cross-coupling | A reaction that forms a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (after chlorination) | 3-Aryl/alkyl-6-(2-hydroxyphenyl)pyridazines (conceptual) | google.com |

| Vilsmeier-Haack type reaction | A reaction used for the formylation of activated aromatic compounds, which can also be adapted for chlorination using phosphorus oxychloride and a formamide. | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | 3-chloro-6-(2-hydroxyphenyl)pyridazine | google.com |

Future Perspectives in 3 Chloro 3h Pyridazine 6 Thione Research

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of pyridazinethiones often involves the thionation of the corresponding pyridazinone precursor using reagents like phosphorus pentasulphide in a solvent such as dry pyridine (B92270). nih.gov Another established route involves the reaction of a 3-chloropyridazine (B74176) derivative with thiourea (B124793). nih.gov While effective, these methods can present challenges related to harsh reaction conditions, difficult purification, and the use of hazardous reagents.

Future research will likely focus on developing greener and more sustainable synthetic pathways. A promising direction is the adoption of sonochemical methods. For instance, ultrasound-assisted synthesis has been successfully applied to produce S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives from their 3-chloro-pyridazine precursors. researchgate.net This technique offers significant advantages over conventional heating and even microwave-assisted methods, including drastically reduced reaction times and improved product yields. researchgate.net The exploration of flow chemistry, mechanochemistry, and the use of eco-friendly solvents and catalysts represents another frontier for creating more sustainable and scalable syntheses of 3-chloro-3H-pyridazine-6-thione and its analogues.

| Method | Typical Reaction Time | General Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | 3 - 8 hours | 70 - 86 | Well-established, simple setup |

| Microwave (MW) Assisted | 10 - 30 minutes | 35 - 88 | Rapid heating, reduced time |

| Ultrasound (US) Assisted | 30 minutes | 70 - 96 | Energy efficient, improved yields, shorter times |

Deepening Mechanistic Understanding through Advanced Computational and Experimental Integration

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its reactivity and designing novel derivatives. The integration of advanced computational chemistry with experimental studies offers a powerful approach to achieve this.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to investigate the structural and electronic properties of heterocyclic compounds, including pyridazine (B1198779) and pyrimidine derivatives. mdpi.comekb.egjchemrev.com Future studies can apply DFT to this compound to calculate key parameters such as Frontier Molecular Orbitals (HOMO-LUMO energies), molecular electrostatic potentials (MEP), and dipole moments. ekb.egjchemrev.com This data can elucidate the molecule's reactivity, predict sites for electrophilic and nucleophilic attack, and understand intramolecular charge transfer phenomena. jchemrev.com Such in silico studies can guide experimental design by predicting the outcomes of unknown reactions and explaining observed regioselectivity, thereby accelerating the discovery process. researchgate.net

Discovery of Unprecedented Reactivity and Transformations

The known reactivity of pyridazinethiones primarily involves their use as intermediates for synthesizing fused heterocyclic systems. For example, they can react with chloroacetic acid to form pyridazino[3,4-b] nih.govgoogle.comthiazin-6(7H)-one derivatives. nih.gov The thione group is also readily S-alkylated to produce a variety of S-substituted products. researchgate.net

However, the full reactive potential of this compound remains largely untapped. Future research should aim to discover unprecedented transformations. Drawing inspiration from the chemistry of other sulfur-containing heterocycles, such as 3H-1,2-dithiole-3-thiones, new avenues can be explored. nih.gov These could include investigating 1,3-dipolar cycloaddition reactions with alkynes or nitriles to construct novel spiro or fused ring systems. nih.gov Furthermore, the potential for carbon-nitrogen or carbon-carbon bond insertion reactions, possibly involving the extrusion of a sulfur atom, could lead to unique molecular scaffolds that are otherwise difficult to access. nih.gov A systematic investigation into its behavior with various electrophiles, nucleophiles, and in transition-metal-catalyzed cross-coupling reactions could significantly expand its synthetic utility.

Development of High-Throughput Methodologies for Derivatization

The discovery of new bioactive molecules often requires the synthesis and screening of large libraries of compounds. The development of high-throughput (HT) methodologies for the derivatization of this compound would greatly expedite this process.

Adapting modern techniques like automated mass spectrometry (MS)-based platforms can revolutionize the synthesis and screening workflow. nih.govresearchgate.net Desorption Electrospray Ionization Mass Spectrometry (DESI MS), for example, enables rapid reaction screening and nano-scale synthesis in microdroplets, with throughputs exceeding one reaction per second. nih.gov This technology could be applied to screen a wide array of reagents for functionalizing the this compound scaffold. nih.govresearchgate.net The combination of accelerated synthesis in microdroplets with direct, label-free bioassays using the same platform allows for the rapid generation of structure-activity relationship (SAR) data. nih.gov Implementing such HT derivatization and screening would dramatically accelerate the identification of novel pyridazinethione derivatives with desirable biological or material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-3H-pyridazine-6-thione with high purity?

- Methodology : Utilize nucleophilic substitution reactions with thiol-containing reagents under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (60–120 mesh). Confirm purity via HPLC (>95% purity) and elemental analysis .

- Key Consideration : Optimize reaction temperature (typically 60–80°C) to avoid decomposition of the thione group.

Q. How can I verify the structural identity of this compound experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXL for structure refinement and ORTEP-3 for visualization to confirm bond lengths (e.g., C–S bond ~1.67 Å) and angles .

- Spectroscopy : Compare experimental H/C NMR and IR spectra with computational predictions (DFT/B3LYP/6-311+G(d,p)) to validate functional groups .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology : Use recrystallization in dimethylformamide (DMF) or a mixed solvent system (e.g., dichloromethane/hexane). Centrifugation at 10,000 rpm for 15 minutes can separate fine particulates. Validate purity via melting point analysis and mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How can I resolve discrepancies between experimental and computational vibrational spectra for this compound?

- Methodology :

- Perform solid-state IR spectroscopy to account for crystal packing effects, which DFT models may not capture.

- Analyze hydrogen bonding patterns using graph set analysis (e.g., Etter’s notation for chains) to identify intermolecular interactions that influence spectral shifts .

- Data Contradiction Example : If experimental IR shows a broad S–H stretch (absent in DFT), consider tautomeric equilibria or solvent adduct formation.

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodology :

- Use directing groups (e.g., nitro or trifluoromethyl) to control electrophilic substitution at the pyridazine ring.

- Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh) catalyst to selectively modify the 3-chloro position. Monitor reaction kinetics via F NMR if fluorinated reagents are used .

Q. How do hydrogen-bonding networks in the solid state influence the compound’s reactivity?

- Methodology :

- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., S···H or Cl···H contacts).

- Compare reactivity in polar vs. non-polar solvents to assess how crystal packing stabilizes transition states. Reference Etter’s rules for predicting aggregation motifs .

Data Analysis and Experimental Design

Q. How should I handle conflicting crystallographic data during refinement (e.g., high R-factor values)?

- Methodology :

- Check for twinned crystals using PLATON’s TWINABS. Apply SHELXL’s TWIN/BASF commands for refinement.

- Use WinGX to model disorder in the thione group, adjusting occupancy factors iteratively .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodology :

- Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use GraphPad Prism for error propagation and significance testing (ANOVA with Tukey’s post hoc).

- Validate outliers via Grubbs’ test (α=0.05) to ensure data integrity .

Safety and Handling

Q. What precautions are essential when handling this compound in a research lab?

- Methodology :

- Use a fume hood for synthesis/purification to avoid inhalation of volatile chlorinated byproducts.

- Store under argon at –20°C to prevent oxidation of the thione group. Refer to SDS guidelines for waste disposal (e.g., neutralization with 10% sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.